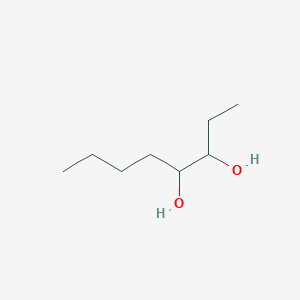
Octane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane-3,4-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. The molecular formula for this compound is C8H18O2. This compound is a derivative of octane, an eight-carbon alkane, with hydroxyl groups attached to the third and fourth carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octane-3,4-diol can be synthesized through several methods, including:
Dihydroxylation of Alkenes: One common method involves the dihydroxylation of octene using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction of Diketones: Another approach is the reduction of octane-3,4-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Octane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
Octane-3,4-diol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Octane-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound can interact with enzymes and other proteins, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Octane-3,4-diol can be compared with other similar diols, such as:
Butane-2,3-diol: A shorter-chain diol with hydroxyl groups on the second and third carbon atoms.
Hexane-2,5-diol: A six-carbon diol with hydroxyl groups on the second and fifth carbon atoms.
Decane-4,5-diol: A longer-chain diol with hydroxyl groups on the fourth and fifth carbon atoms.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of its hydroxyl groups, which confer distinct chemical and physical properties compared to other diols .
Propriétés
Numéro CAS |
99799-31-2 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
octane-3,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-6-8(10)7(9)4-2/h7-10H,3-6H2,1-2H3 |
Clé InChI |
UJWVPVVMYOBBIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)

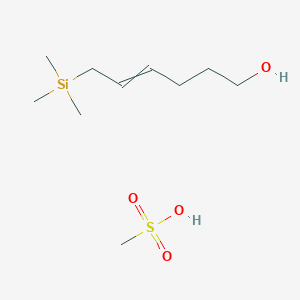

![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)


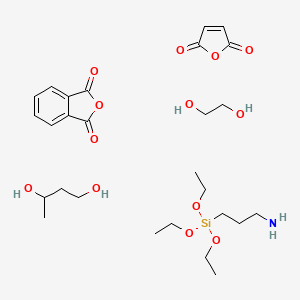
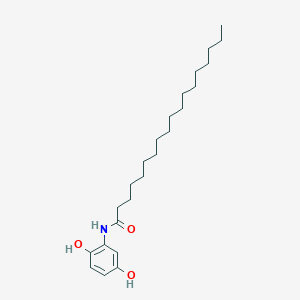

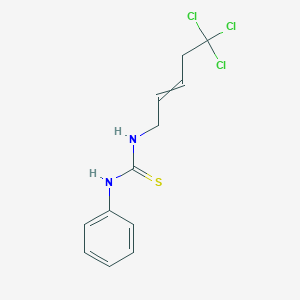
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
